molecular formula C20H26O3 B1165166 17-Hydroxy-19-norpregn-20-yne-3,6-dione CAS No. 53697-08-8

17-Hydroxy-19-norpregn-20-yne-3,6-dione

Cat. No.: B1165166
CAS No.: 53697-08-8
M. Wt: 314.4 g/mol
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Description

17-Hydroxy-19-norpregn-20-yne-3,6-dione is a synthetic steroidal compound. It is structurally related to progesterone, a natural hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is notable for its use in various medical and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-19-norpregn-20-yne-3,6-dione typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation, acetylation, and alkyne addition reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohols or alkanes, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

17-Hydroxy-19-norpregn-20-yne-3,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by interacting with specific receptors in the body, such as the progesterone receptor. It mimics the action of natural progesterone, influencing various physiological processes. The molecular targets and pathways involved include the regulation of gene expression, modulation of immune responses, and control of reproductive functions.

Comparison with Similar Compounds

    19-Norprogesterone: A close analogue lacking the C19 methyl group.

    Norethisterone: A potent, orally active progestin derived from 19-norprogesterone.

    Nomegestrol: A modified version with additional methylation and acetylation.

Uniqueness: 17-Hydroxy-19-norpregn-20-yne-3,6-dione is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(13S)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,13-17,23H,4-11H2,2H3/t13?,14?,15?,16?,17?,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFXBUQCWJKXKJ-RHEVUYGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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